molecular formula C10H18O B8603526 4-Methyl cyclohexanepropanal

4-Methyl cyclohexanepropanal

Cat. No.: B8603526
M. Wt: 154.25 g/mol
InChI Key: RGFSVOIYNNLGMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl cyclohexanepropanal is a chemical compound of significant interest in fragrance research and development. It is primarily characterized as a fragrance agent, noted for its distinct and potent organoleptic properties. When evaluated at 100% concentration, it delivers a pronounced olfactory profile of strong floral, muguet (lily of the valley), and green notes . This specific scent profile makes it a valuable compound for academic and industrial studies aimed at formulating and enhancing perfumes and other scented products. The compound belongs to a broader class of 4-alkyl cyclohexanepropanal compounds, which are recognized for their utility in perfume compositions . While its documented application is in fragrances, this compound also serves as a subject for analytical method development and chemical synthesis research. Available information indicates it is not known to occur in nature, which adds to its uniqueness as a synthetic target for research . This product is intended for research purposes only and is not meant for human consumption or personal use. Researchers are encouraged to consult relevant safety data sheets and handle the material appropriately in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

3-(4-methylcyclohexyl)propanal

InChI

InChI=1S/C10H18O/c1-9-4-6-10(7-5-9)3-2-8-11/h8-10H,2-7H2,1H3

InChI Key

RGFSVOIYNNLGMC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)CCC=O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Methyl Cyclohexanepropanal

Established Synthetic Pathways for 4-Methyl Cyclohexanepropanal

The creation of this compound is typically a multi-step process, beginning with the formation of a suitable precursor molecule which is then transformed into the final saturated aldehyde. Key methodologies involve carbon-carbon bond-forming reactions followed by saturation of aromatic or unsaturated systems.

Precursor Synthesis via Hoaglin-Hirsch Reaction

The Hoaglin-Hirsch reaction, a variation of the oxo process or hydroformylation, serves as a powerful method for the synthesis of aldehydes from alkenes. This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond, typically catalyzed by transition metal complexes, most notably rhodium or cobalt. wikipedia.org For the synthesis of a precursor to this compound, a logical starting material would be an alkene such as 4-methyl-α-propylstyrene or a related structure.

The reaction proceeds by treating the alkene with a mixture of carbon monoxide (CO) and hydrogen (H₂), known as synthesis gas, under elevated temperature and pressure. wikipedia.org The regioselectivity of the hydroformylation—whether the formyl group adds to the terminal or internal carbon of the double bond—is a critical factor and can be influenced by the choice of catalyst, ligands, and reaction conditions. benthamdirect.com For instance, the hydroformylation of p-methylstyrene can be directed to yield a higher proportion of the linear aldehyde, 3-(p-tolyl)propanal, which is a direct aromatic precursor to the target molecule. benthamdirect.com

Table 1: Influence of Ligands on the Regioselectivity of p-Methylstyrene Hydroformylation.
Catalyst SystemLigandLinear:Branched Ratio (3-(p-tolyl)propanal : 2-(p-tolyl)propanal)Yield (%)
Rh(acac)(CO)₂Triphenylphosphine (TPP)2:185
Rh(acac)(CO)₂Tris(o-tolyl)phosphine5:182
Rh(acac)(CO)₂BINOL-derived diphosphoramidite12:190

Catalytic Hydrogenation of Aromatic Precursors

Once an appropriate aromatic precursor like 3-(4-methylphenyl)propanal is synthesized, the next critical step is the saturation of the aromatic ring to form the cyclohexane (B81311) moiety. Catalytic hydrogenation is the method of choice for this transformation, offering a clean and efficient route. nih.gov This process involves the reaction of the aromatic compound with hydrogen gas in the presence of a metal catalyst.

The primary challenge in this step is achieving selective hydrogenation of the aromatic ring without causing unwanted side reactions, such as the reduction of the aldehyde group to an alcohol or its hydrogenolysis to a hydrocarbon. nih.gov The choice of catalyst and reaction conditions is paramount to steer the reaction towards the desired product.

Ruthenium (Ru) catalysts are particularly effective for the hydrogenation of aromatic rings under relatively mild conditions compared to other metals. rsc.org Supported ruthenium catalysts, such as ruthenium on carbon (Ru/C) or ruthenium on alumina (B75360) (Ru/Al₂O₃), are commonly employed due to their high activity, stability, and ease of recovery. rsc.org These heterogeneous catalysts facilitate the addition of hydrogen across the benzene (B151609) ring of the precursor molecule. The mechanism involves the adsorption of both the aromatic substrate and hydrogen onto the catalyst surface, followed by a stepwise transfer of hydrogen atoms to the ring.

The selectivity of the hydrogenation process is highly dependent on several reaction parameters, including temperature, hydrogen pressure, solvent, and the nature of the catalyst support.

Temperature: Higher temperatures generally increase the reaction rate but can also promote undesirable side reactions, such as hydrogenolysis. An optimal temperature range must be identified to maximize the yield of the desired cycloaliphatic aldehyde.

Hydrogen Pressure: Increased hydrogen pressure typically favors the hydrogenation of the aromatic ring. High pressures are often necessary to achieve complete saturation of the benzene ring.

Solvent: The choice of solvent can influence the solubility of the reactants and the interaction of the substrate with the catalyst surface, thereby affecting both the rate and selectivity of the reaction. Protic solvents like ethanol or inert solvents like cyclohexane are often used.

Table 2: Effect of Reaction Conditions on the Hydrogenation of 3-(4-methylphenyl)propanal using 5% Ru/C Catalyst.
Temperature (°C)H₂ Pressure (bar)SolventConversion (%)Selectivity for this compound (%)
8050Ethanol9588
10050Ethanol10085
10080Ethanol10092
10080Cyclohexane9894

Retrosynthetic Analysis and Strategic Disconnections for this compound

Retrosynthetic analysis is a problem-solving technique used to plan an organic synthesis by working backward from the target molecule to simpler, commercially available starting materials. electrochemsci.org This process involves breaking bonds (disconnections) that correspond to known and reliable chemical reactions. electrochemsci.org

Identification of Key Disconnection Points

For this compound, several logical disconnections can be identified to devise a synthetic strategy.

Cα-Cβ Bond Disconnection: A primary disconnection point is the carbon-carbon bond between the alpha and beta carbons relative to the aldehyde group. This disconnection corresponds to an aldol-type reaction in the forward synthesis. This suggests that the three-carbon propanal side chain could be constructed by reacting a 4-methylcyclohexyl-containing nucleophile with a two-carbon electrophile, or more commonly, by reacting 4-methylcyclohexanecarbaldehyde with a two-carbon nucleophile (e.g., an enolate derived from acetaldehyde or a Wittig reagent), followed by reduction of any resulting unsaturation.

Functional Group Interconversion (FGI) and C-C Disconnection: An alternative strategy involves an FGI of the aldehyde to an alcohol or an alkene. If we consider the corresponding alcohol, 4-methylcyclohexanepropanol, a disconnection of the C-C bond adjacent to the hydroxyl-bearing carbon points to a Grignard-type reaction. This would involve reacting an organometallic reagent derived from a 4-methylcyclohexyl halide with ethylene oxide. The resulting alcohol can then be oxidized to the target aldehyde.

Ring Disconnection (Conceptual): Breaking the bonds of the cyclohexane ring itself leads back to acyclic precursors. A powerful conceptual disconnection for six-membered rings is the Diels-Alder reaction. This would suggest a diene and a dienophile as starting materials. For instance, a substituted diene like 1-methyl-1,3-cyclohexadiene could conceptually react with an acrolein derivative. While a direct Diels-Alder might not be the most practical forward synthesis for this specific saturated target, it is a valuable tool in retrosynthetic logic for identifying potential acyclic precursors that could be cyclized through other means (e.g., intramolecular aldol (B89426) condensation of a 1,6-dicarbonyl compound) and subsequently modified to yield the final product.

These disconnection strategies provide a logical framework for designing multiple synthetic routes to this compound, allowing chemists to choose the most efficient and practical pathway based on the availability of starting materials and the reliability of the corresponding forward reactions.

Functional Group Interconversions (FGI) in Retrosynthesis

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgamazonaws.comsemanticscholar.org A key strategy in this process is Functional Group Interconversion (FGI), where one functional group is transformed into another to facilitate a key bond disconnection. airitilibrary.comyoutube.com

For 4-methylcyclohexanepropanal, a primary alcohol is a logical precursor to the aldehyde functionality via a well-established oxidation reaction. This FGI step simplifies the retrosynthetic analysis, as alcohols can be formed through various carbon-carbon bond-forming reactions. The propanal side chain can be disconnected to reveal a C2 synthon and a 4-methylcyclohexylmethanal synthon. A common synthetic equivalent for the C2 nucleophilic synthon is an ethyl Grignard reagent or a Wittig reagent derived from a two-carbon alkyl halide.

A plausible retrosynthetic pathway for 4-methylcyclohexanepropanal is outlined below:

Retrosynthetic analysis of 4-MethylcyclohexanepropanalImage depicting a possible retrosynthetic disconnection of 4-methylcyclohexanepropanal.

Table 1: Key Functional Group Interconversions in the Retrosynthesis of 4-Methylcyclohexanepropanal

Target Functional GroupPrecursor Functional GroupTransformation
AldehydePrimary AlcoholOxidation
AlkeneAldehyde/Ketone + YlideWittig Reaction
AlcoholAldehyde/Ketone + Grignard ReagentGrignard Reaction
AlkaneAlkeneCatalytic Hydrogenation

Design of Convergent and Linear Synthetic Routes

The synthesis of 4-methylcyclohexanepropanal can be approached through either a linear or a convergent strategy.

Table 2: Comparison of Linear and Convergent Synthetic Strategies

StrategyAdvantagesDisadvantages
Linear Conceptually simple, easier to plan.Lower overall yield in long sequences, potential for accumulation of byproducts.
Convergent Higher overall yield, allows for parallel synthesis of fragments, greater flexibility.More complex planning, requires careful matching of fragment reactivity.

Exploration of Novel Synthetic Approaches for Analogues

The demand for new fragrance compounds drives the exploration of innovative and efficient synthetic methodologies for producing analogues of 4-methylcyclohexanepropanal.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single reaction vessel to form a complex product in a single operation. nih.govchemrxiv.org This approach offers significant advantages in terms of reduced reaction time, lower solvent consumption, and simplified purification procedures. For the synthesis of 4-methylcyclohexanepropanal analogues, a one-pot reaction could be envisioned starting from 4-methylcyclohexanone, a source of the propanal side chain, and a suitable catalyst. For example, a domino reaction involving a Michael addition followed by an aldol condensation could potentially construct the carbon skeleton in a single step. nih.gov

Microwave-Assisted Organic Synthesis (MAOS) Techniques

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. scholarsresearchlibrary.comijcce.ac.ir Microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivities compared to conventional heating methods. The synthesis of 4-methylcyclohexanepropanal analogues could benefit from MAOS in several steps. For instance, the Wittig reaction to form the carbon-carbon double bond or the subsequent hydrogenation could potentially be performed under microwave irradiation to reduce reaction times and improve efficiency. scholarsresearchlibrary.comugm.ac.id Research on the microwave-assisted synthesis of related cyclohexanone derivatives has shown promising results in terms of yield and reaction speed. ugm.ac.id

Table 3: Potential Applications of Novel Synthetic Methodologies

MethodologyPotential Application in Synthesis of AnaloguesExpected Advantages
One-Pot Multicomponent Reactions Direct synthesis from simple precursors in a single step.Increased efficiency, reduced waste, simplified workup. nih.gov
Microwave-Assisted Organic Synthesis Acceleration of key reaction steps like C-C bond formation and reductions.Reduced reaction times, higher yields, improved energy efficiency. ijcce.ac.ir

Reaction Mechanisms and Mechanistic Studies Pertaining to 4 Methyl Cyclohexanepropanal Synthesis and Reactivity

Mechanistic Insights into Catalytic Hydrogenation

Catalytic hydrogenation is a crucial process in the synthesis of saturated aldehydes like 4-methyl cyclohexanepropanal from their unsaturated precursors. This process involves the addition of hydrogen (H₂) across a double or triple bond in the presence of a metal catalyst.

The synthesis of this compound via hydrogenation typically involves a heterogeneous catalyst, where the solid catalyst facilitates the reaction in a liquid or gaseous phase. libretexts.org The mechanism relies on the interactions between the reactants and the active sites on the catalyst's surface. iitm.ac.in

The process can be described through a series of sequential steps:

Adsorption of Reactants : Both the hydrogen gas and the unsaturated precursor to this compound are adsorbed onto the surface of the metal catalyst (e.g., Platinum, Palladium, Nickel). libretexts.orgyoutube.com The metal surface possesses residual bonding capacity, allowing it to form weak bonds with the reactants. libretexts.org

Adsorption of the Unsaturated Compound : The unsaturated precursor molecule binds to the catalyst surface through its π-electron system (the carbon-carbon double bond). libretexts.org

Hydrogen Transfer : The adsorbed hydrogen atoms are transferred stepwise to the carbons of the double bond. An intermediate is formed where one carbon has bonded to a hydrogen, while the other carbon remains attached to the catalyst surface. libretexts.org

Second Hydrogen Transfer and Desorption : A second hydrogen atom is transferred to the other carbon of the former double bond, completing the saturation. The resulting saturated molecule, this compound, has a weaker affinity for the catalyst surface and is subsequently desorbed, freeing the active site for another catalytic cycle. libretexts.org

The efficiency and selectivity of this process are highly dependent on the nature of the catalyst, the support material, and the reaction conditions. researchgate.net

The stereochemistry of catalytic hydrogenation is a key aspect, as it determines the spatial arrangement of atoms in the final product. The reaction is characterized by syn-addition , meaning that both hydrogen atoms add to the same face of the carbon-carbon double bond. youtube.comyoutube.com

This stereospecificity arises because the reaction occurs on the two-dimensional surface of the metal catalyst. youtube.com The unsaturated molecule adsorbs onto the catalyst surface, and the hydrogen atoms are delivered from the surface to that same, accessible face of the molecule. youtube.com

In the context of synthesizing this compound from an unsaturated precursor like 4-methyl-Δ¹-cyclohexenepropanal, the existing methyl group on the cyclohexane (B81311) ring creates two distinct faces for the molecule to approach the catalyst. This can lead to the formation of different stereoisomers (diastereomers). The approach of the molecule to the catalyst surface will generally be favored from the less sterically hindered side, leading to a major and a minor product.

Table 1: Potential Stereochemical Outcomes of Hydrogenation
Precursor ReactantHydrogenation OutcomeResulting IsomerDescription
4-methyl-cyclohexylidene-propanalHydrogen addition to the less hindered facetrans-4-Methyl cyclohexanepropanalThe propanal group is on the opposite side of the ring relative to the methyl group. This is often the major product due to minimized steric hindrance during catalyst approach.
Hydrogen addition to the more hindered facecis-4-Methyl cyclohexanepropanalThe propanal group is on the same side of the ring as the methyl group. This is typically the minor product.

Fundamental Organic Reactions Relevant to Aldehyde Functionality and Cyclohexane Rings

The chemical behavior of this compound is dictated by its two primary structural features: the aldehyde functional group and the substituted cyclohexane ring.

The most characteristic reaction of aldehydes is nucleophilic addition at the carbonyl carbon. openstax.orgmasterorganicchemistry.com The carbon-oxygen double bond is polarized, with the carbon atom being electrophilic (partially positive) and the oxygen atom being nucleophilic (partially negative). libretexts.org This makes the carbonyl carbon susceptible to attack by nucleophiles. jackwestin.comyoutube.com

The general mechanism proceeds in two steps:

Nucleophilic Attack : A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond. This results in the formation of a new single bond to the nucleophile and a tetrahedral alkoxide intermediate, with the carbon's hybridization changing from sp² to sp³. masterorganicchemistry.comlibretexts.org

Protonation : The negatively charged oxygen of the alkoxide intermediate is protonated, typically by water or a mild acid added during workup, to yield a neutral alcohol product. openstax.orglibretexts.org

Aldehydes are generally more reactive towards nucleophiles than ketones due to less steric hindrance and greater polarization of the carbonyl group. openstax.orgyoutube.com

Table 2: Examples of Nucleophilic Addition to this compound
NucleophileReagent ExampleProduct Type
Hydride ion (:H⁻)Sodium borohydride (B1222165) (NaBH₄)Primary Alcohol
Organometallic Reagents (e.g., Grignard)Ethylmagnesium bromide (CH₃CH₂MgBr)Secondary Alcohol
Cyanide ion (:CN⁻)Hydrogen cyanide (HCN)Cyanohydrin
AlcoholsMethanol (CH₃OH) with acid catalystAcetal

The carbon atom adjacent to the carbonyl group is known as the α-carbon. The hydrogen atoms attached to this carbon are weakly acidic due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base. masterorganicchemistry.com

Upon treatment with a base, an α-hydrogen can be removed to form an enolate ion. chemistry.coach The enolate is a resonance-stabilized species and a potent nucleophile, with the negative charge delocalized between the α-carbon and the oxygen atom. masterorganicchemistry.com

This enolate can then react with various electrophiles, leading to the formation of new carbon-carbon bonds at the α-position. A quintessential example is the aldol (B89426) reaction, where an enolate attacks the carbonyl carbon of another aldehyde molecule. libretexts.orgmsu.edu For this compound, the enolate can participate in self-condensation or crossed-aldol reactions with other carbonyl compounds. libretexts.org

The cyclohexane ring is not static; it undergoes rapid conformational changes. The most stable conformation is the "chair" form, which is free of angle and torsional strain. libretexts.orgmasterorganicchemistry.com

The most significant transformation for the cyclohexane ring in this compound is the chair-chair interconversion , often called a "ring flip". libretexts.orgyoutube.comyoutube.com During this process, the ring passes through higher-energy conformations (like the half-chair and twist-boat) to arrive at an alternative chair conformation. masterorganicchemistry.comyoutube.com A crucial consequence of the ring flip is that all axial bonds become equatorial, and all equatorial bonds become axial. libretexts.orgyoutube.com

For a substituted cyclohexane, the two chair conformers are not energetically equivalent. pressbooks.pub Substituents in the axial position experience steric hindrance from other axial atoms, a phenomenon known as 1,3-diaxial interaction. slideshare.net Consequently, the chair conformation that places the larger substituent(s) in the more spacious equatorial position is more stable and predominates at equilibrium. libretexts.org For this compound, the conformer with both the methyl and the propanal groups in equatorial positions would be the most stable.

Table 3: Conformational Analysis of trans-4-Methyl cyclohexanepropanal
ConformerPosition of Methyl GroupPosition of Propanal GroupRelative Stability
DiequatorialEquatorialEquatorialMost Stable (Predominant)
DiaxialAxialAxialLeast Stable

While ring flips are common conformational changes, more drastic skeletal rearrangements, such as ring expansion or contraction, are less common and typically require specific reaction conditions that generate carbocation intermediates adjacent to the ring. chemistrysteps.com

Computational Approaches to Reaction Mechanism Elucidation

Modern computational chemistry provides powerful tools to unravel the intricate details of reaction mechanisms at a molecular level. For a compound such as 4-Methylcyclohexanepropanal, these methods can offer profound insights into its synthesis and subsequent reactivity. By modeling the interactions of atoms and molecules, researchers can predict the feasibility of reaction pathways, characterize transient intermediates, and understand the factors governing reaction rates and selectivity. This section delves into the application of quantum mechanical studies and molecular dynamics simulations in the mechanistic investigation of reactions pertinent to 4-Methylcyclohexanepropanal.

Quantum Mechanical Studies of Transition States

Quantum mechanics, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of chemical reactions. These methods allow for the calculation of the potential energy surface of a reacting system, which in turn enables the identification of stable intermediates and, crucially, the transition states that connect them. A transition state represents the highest energy point along a reaction coordinate and is a critical determinant of the reaction rate.

In the context of the synthesis of 4-Methylcyclohexanepropanal, a likely industrial route is the hydroformylation of a suitable precursor, such as 4-vinylcyclohexane. This reaction involves the addition of a hydrogen atom and a formyl group (-CHO) across the double bond of the alkene. Quantum mechanical calculations have been extensively applied to understand the mechanism of hydroformylation catalyzed by transition metal complexes, typically those of rhodium or cobalt. researchgate.netnih.gov

The catalytic cycle of hydroformylation is a multi-step process involving ligand dissociation, olefin coordination, migratory insertion, carbonyl insertion, and oxidative addition of hydrogen, culminating in the reductive elimination of the aldehyde product. libretexts.org Each of these steps proceeds through a specific transition state. DFT calculations can model the geometry and energy of these transition states, providing a detailed picture of the reaction pathway. researchgate.net

For the hydroformylation of a substituted cyclohexene (B86901) derivative, a key aspect that can be investigated is the regioselectivity of the reaction—that is, whether the formyl group adds to the more or less substituted carbon of the double bond. The relative energies of the transition states leading to the different regioisomers determine the product distribution. By calculating these energy barriers, computational studies can predict the selectivity of a given catalyst system. mdpi.com

The table below presents representative data that could be obtained from a DFT study on the hydroformylation of an alkene, illustrating the kind of insights that can be gained. The activation free energy (ΔG‡) is a key parameter that correlates with the rate of a reaction step.

Reaction StepCatalyst SystemCalculated Activation Free Energy (ΔG‡) (kcal/mol)
Olefin Insertion (linear product)Rh-based catalyst18.5
Olefin Insertion (branched product)Rh-based catalyst20.2
Reductive EliminationRh-based catalyst25.0

This table is illustrative and provides typical values for hydroformylation reactions as specific data for 4-Methylcyclohexanepropanal is not available.

Such studies can also probe the electronic and steric effects of ligands on the catalyst, guiding the design of more efficient and selective catalysts. nih.gov

Molecular Dynamics Simulations in Mechanistic Investigations

While quantum mechanical calculations are excellent for mapping static potential energy surfaces, they are often computationally too expensive to simulate the dynamic behavior of molecules in a realistic environment, such as in a solvent at a given temperature and pressure. This is where molecular dynamics (MD) simulations become particularly valuable. acs.org

In the context of 4-Methylcyclohexanepropanal, MD simulations can be employed to study several aspects of its reactivity. For instance, the aldehyde functional group can participate in a variety of reactions, such as aldol condensations, reductions, and oxidations. The rates and outcomes of these reactions can be significantly influenced by the solvent environment.

An MD simulation could model 4-Methylcyclohexanepropanal in a solvent box, allowing researchers to observe how solvent molecules arrange around the aldehyde group. This can reveal important information about solvation effects on the reaction. For reactions involving other species, MD can be used to study the diffusion of reactants towards each other and the frequency and geometry of their collisions, which are crucial factors in reaction kinetics.

Furthermore, for complex, multi-step reactions, MD simulations can help to identify important intermediates and conformational changes that may not be apparent from static quantum mechanical calculations alone. nih.gov By combining quantum mechanics with molecular mechanics (QM/MM methods), it is possible to treat the reactive core of the system with a high level of theory while the surrounding environment is modeled with a more computationally efficient classical force field. This hybrid approach allows for the simulation of reactions in large, complex systems, such as in the active site of an enzyme.

The following table summarizes the types of insights that can be gained from molecular dynamics simulations in the study of reaction mechanisms relevant to 4-Methylcyclohexanepropanal.

Area of InvestigationInsights from Molecular Dynamics Simulations
Solvation EffectsUnderstanding the role of solvent in stabilizing reactants, intermediates, and transition states.
Conformational DynamicsExploring the different conformations of 4-Methylcyclohexanepropanal and how they influence reactivity.
Reactant Diffusion and CollisionSimulating the approach of reactants and the frequency and orientation of their encounters.
Free Energy ProfilesCalculating the free energy changes along a reaction coordinate, including the effects of temperature and pressure.

By providing a dynamic picture of chemical processes, molecular dynamics simulations complement the static view offered by quantum mechanical studies, leading to a more comprehensive understanding of reaction mechanisms. acs.org

Advanced Derivatization and Functionalization Strategies of 4 Methyl Cyclohexanepropanal

Synthesis of Alkyl and Functionalized Cyclohexanepropanal Analogs

The synthesis of various 4-alkyl cyclohexanepropanal analogs has been a subject of research to explore structure-odor relationships. A general synthetic pathway involves the preparation of a corresponding 4-alkyl-phenyl-propionaldehyde intermediate, which is subsequently hydrogenated to yield the target cyclohexanepropanal derivative.

The process typically starts with an appropriate 4-alkyl-phenyl precursor. This aromatic intermediate undergoes reactions to introduce the propanal side chain, followed by a reduction of the benzene (B151609) ring to a cyclohexane (B81311) ring. Catalytic hydrogenation is a common method for this ring saturation. For instance, a palladium on carbon (Pd/C) or ruthenium on alumina (B75360) (Ru/Al) catalyst can be employed for this transformation. google.com This methodology allows for the creation of a homologous series of compounds where the alkyl group at the 4-position of the cyclohexane ring is varied. Examples of synthesized analogs include those with methyl, ethyl, propyl, and isobutyl groups. google.com These compounds are often described as having strong floral and green notes, indicating the importance of the core structure in determining the fragrance profile. google.com

Table 1: Synthesized 4-Alkyl Cyclohexanepropanal Analogs and Their Reported Fragrance Notes
Compound NameAlkyl Group (R)Reported Fragrance Notes google.com
4-Methyl cyclohexanepropanalMethylStrong floral, muguet, and green
4-Ethyl cyclohexanepropanalEthylStrong floral, muguet, and green
4-Propyl cyclohexanepropanalPropylStrong floral, muguet, and green
4-Isobutyl cyclohexanepropanalIsobutylStrong floral, muguet, and green

Selective Functionalization of the Alicyclic Ring System

Beyond modifying the alkyl substituent, the direct functionalization of the cyclohexane ring itself represents a more advanced strategy for creating structural diversity. This involves the selective activation and conversion of carbon-hydrogen (C-H) bonds on the alicyclic system.

The functionalization of C-H bonds, particularly on saturated carbocycles like cyclohexane, is a formidable challenge in organic synthesis due to their inherent stability and lack of reactivity. youtube.com However, significant progress has been made using transition metal-catalyzed reactions. These methods often employ a directing group—a functional group within the molecule that positions a metal catalyst near a specific C-H bond, facilitating its cleavage and subsequent functionalization. nih.gov For a molecule like this compound, the aldehyde or a derivative thereof could potentially act as a directing group to guide the functionalization to a specific position on the ring.

Another approach is innate C-H functionalization, which relies on the inherent electronic or steric properties of the substrate to control reactivity, rather than a directing group. nih.gov While challenging for a simple cycloalkane, this logic can be applied under specific reaction conditions to achieve desired transformations.

C-H activation strategies open the door to introducing a wide array of functional groups onto the cyclohexane ring. studymind.co.uk These methodologies can be used to form new carbon-carbon and carbon-heteroatom bonds. youtube.com For instance, C-H arylation can introduce phenyl or other aromatic groups, significantly altering the molecule's steric and electronic properties. nih.gov Other functional groups that can be installed include amines, ethers, and halides, each imparting unique chemical characteristics to the parent molecule. masterorganicchemistry.com The ability to introduce such diversity allows for the fine-tuning of a compound's physical and sensory properties.

A primary challenge in functionalizing the this compound ring is controlling the position (regioselectivity) and three-dimensional orientation (stereoselectivity) of the new substituent. The cyclohexane ring exists in a chair conformation with multiple non-equivalent C-H bonds (axial and equatorial at different carbons).

Achieving high selectivity is crucial for producing a single, well-defined product. Directing-group strategies are particularly powerful for controlling regioselectivity, as the catalyst is guided to a specific site. nih.gov For example, a directing group might favor functionalization at the C2 or C3 position relative to the propyl side chain. Stereoselectivity is also a critical consideration, as the introduction of a new substituent can create stereoisomers (e.g., cis or trans relative to the existing groups). The choice of catalyst, ligands, and reaction conditions plays a pivotal role in dictating the stereochemical outcome of the reaction. mdpi.com The development of methods that provide excellent control over both regioselectivity and stereoselectivity is a key focus of modern synthetic chemistry. nih.gov

Conversion to Other Functional Group Classes (e.g., Alcohols, Acids, Esters)

The propanal side chain is a versatile handle for chemical modification, allowing for the conversion of the aldehyde into other important functional groups. These transformations are often straightforward and high-yielding.

The aldehyde group can be readily reduced to a primary alcohol, yielding 4-Methyl cyclohexanepropanol. This is typically accomplished using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting alcohol often possesses a different, typically softer, fragrance profile than the parent aldehyde.

Conversely, oxidation of the aldehyde group leads to the formation of a carboxylic acid, 4-Methyl cyclohexanepropanoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).

The carboxylic acid can then serve as a precursor for the synthesis of esters through Fischer esterification. masterorganicchemistry.com This reaction involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. masterorganicchemistry.com This two-step sequence (oxidation followed by esterification) allows for the synthesis of a wide variety of esters, each with its own unique scent, by simply changing the alcohol used in the esterification step. youtube.com

Table 2: Functional Group Conversions of the Propanal Side Chain
Starting Functional GroupReaction TypeResulting Functional GroupTypical Reagents
AldehydeReductionPrimary AlcoholNaBH₄, LiAlH₄
AldehydeOxidationCarboxylic AcidKMnO₄, Jones Reagent
Carboxylic AcidFischer Esterification masterorganicchemistry.comEsterAlcohol (e.g., ethanol), H₂SO₄ masterorganicchemistry.com

Compound Reference Table

Table 3: List of Chemical Compounds Mentioned
Compound Name
4-Ethyl cyclohexanepropanal
4-Isobutyl cyclohexanepropanal
This compound
4-Methyl cyclohexanepropanoic acid
4-Methyl cyclohexanepropanol
4-Propyl cyclohexanepropanal
Chromium trioxide
Ethanol
Lithium aluminum hydride
Palladium on carbon
Potassium permanganate
Ruthenium on alumina
Sodium borohydride
Sulfuric acid

Modern Analytical Techniques for Characterization and Quantification

Chromatographic Methods for Separation and Purity Assessment

Chromatography is the cornerstone of separating individual components from a mixture. For a semi-volatile compound like 4-Methyl cyclohexanepropanal, gas and liquid chromatography are the most relevant techniques.

Gas chromatography (GC) is the preferred method for the analysis of volatile and semi-volatile compounds such as those found in flavors and fragrances. researchgate.net When coupled with a mass spectrometer (MS), it provides a powerful tool for both separation and identification. nih.gov The development of a robust GC-MS method is critical for assessing the purity of this compound and identifying any potential impurities.

Method development involves a systematic optimization of several key parameters to achieve good resolution, peak shape, and sensitivity. youtube.com The initial step involves selecting a suitable capillary column. For fragrance aldehydes, a non-polar or mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically effective. The temperature program is then optimized to ensure that this compound is well-separated from any isomers or related compounds without excessive analysis time. The injector temperature is set high enough to ensure complete vaporization without causing thermal degradation. researchgate.net The mass spectrometer is typically operated in electron ionization (EI) mode, scanning a mass range (e.g., 40-400 amu) that encompasses the molecular weight of the target compound and its expected fragments. nih.gov

Table 1: Illustrative GC-MS Method Parameters for this compound Analysis

Parameter Setting Purpose
GC System
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) Provides efficient separation of semi-volatile organic compounds.
Carrier Gas Helium Inert gas to carry the sample through the column.
Flow Rate 1.0 mL/min (Constant Flow) Ensures consistent retention times and peak shapes.
Injection Mode Split (e.g., 50:1 ratio) Prevents column overloading and maintains sharp peaks.
Injector Temp. 250 °C Ensures rapid and complete vaporization of the analyte.
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min Separates compounds based on their boiling points and column interactions.
MS System
Ionization Mode Electron Ionization (EI) at 70 eV Standard mode for creating reproducible fragmentation patterns.
Ion Source Temp. 230 °C Maintains ions in the gas phase without degradation.

This developed method can be validated for specificity, linearity, accuracy, and precision to ensure it is suitable for routine quality control and purity assessment. nih.gov

While GC is dominant for volatile fragrance analysis, High-Performance Liquid Chromatography (HPLC) serves as a complementary or alternative technique, particularly for quantitative analysis of less volatile or thermally unstable compounds. nih.govmostwiedzy.pl For an aldehyde like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. mostwiedzy.pl

In RP-HPLC, a non-polar stationary phase (such as C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A typical method would involve a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the aldehyde functional group exhibits some UV absorbance. For compounds lacking a strong chromophore, derivatization with a UV-active agent can be employed to enhance sensitivity. The method's robustness can be ensured through experimental design, optimizing parameters like mobile phase composition and flow rate. nih.gov

Table 2: Representative HPLC Method Parameters for this compound

Parameter Setting Purpose
Column C18, 150 mm x 4.6 mm, 5 µm particle size Standard reversed-phase column for separating moderately non-polar compounds.
Mobile Phase Acetonitrile:Water (70:30 v/v) Elutes the compound from the column with a reasonable retention time.
Flow Rate 1.0 mL/min Provides efficient separation and good peak shape.
Detection UV at 210 nm Detects the carbonyl functional group.
Column Temp. 30 °C Ensures reproducible retention times.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of a molecule. By probing how the molecule interacts with different forms of electromagnetic radiation, these methods provide detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds. It provides information on the chemical environment of individual atoms (specifically ¹H and ¹³C).

¹H NMR: A proton (¹H) NMR spectrum provides information about the number of different types of protons, the number of protons of each type (integration), and the number of neighboring protons (splitting pattern or multiplicity). youtube.comyoutube.com For this compound, the most distinctive signal would be the aldehyde proton, which is highly deshielded and appears far downfield (typically δ 9.6-9.8 ppm) as a triplet due to coupling with the adjacent CH₂ group. youtube.com Other signals would include multiplets for the protons on the cyclohexane (B81311) ring and the propyl chain, and a doublet for the methyl group attached to the ring.

¹³C NMR: A carbon-13 (¹³C) NMR spectrum shows a signal for each chemically distinct carbon atom in the molecule. The chemical shift of each signal indicates the type of carbon. For this compound, the aldehyde carbonyl carbon would have a characteristic signal far downfield (δ ~202 ppm). The various aliphatic carbons of the cyclohexane and propyl chain would appear in the upfield region (δ 20-50 ppm).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

¹H NMR ¹³C NMR
Assignment Predicted δ (ppm) & Multiplicity Assignment Predicted δ (ppm)
Aldehyde H 9.7 (triplet) C=O (aldehyde) ~202
CH₂ alpha to C=O 2.4 (triplet of doublets) CH₂ alpha to C=O ~52
Ring CH (with methyl) 1.0-1.8 (multiplet) CH₂ beta to C=O ~35
Ring CH₂'s 0.9-1.8 (multiplets) Ring CH (with propyl) ~38
CH₃ 0.9 (doublet) Ring CH₂'s ~30-36
Ring CH (with methyl) ~32

Note: Predicted values are illustrative and can vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of IR radiation, which excites molecular vibrations (stretching and bending). youtube.comyoutube.com The IR spectrum of this compound would be dominated by absorptions characteristic of an aldehyde and an aliphatic hydrocarbon structure.

The most prominent feature would be a very strong and sharp absorption band around 1725 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the aldehyde. youtube.com Another key diagnostic feature for aldehydes is the presence of two medium-intensity C-H stretching bands located around 2820 cm⁻¹ and 2720 cm⁻¹. The spectrum would also display strong absorption bands in the 2850-2960 cm⁻¹ region, which are characteristic of the C-H stretching vibrations of the sp³ hybridized carbons in the cyclohexane ring and the alkyl chain. nist.gov

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
~2955, ~2870 C-H Stretch -CH₃, -CH₂- (Aliphatic) Strong
~2820, ~2720 C-H Stretch Aldehyde (-CHO) Medium, Distinctive
~1725 C=O Stretch Aldehyde (-CHO) Strong, Sharp

Mass spectrometry (MS) provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern. youtube.com In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion (M⁺•). chemguide.co.uk The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound. For this compound (C₁₀H₁₈O), the molecular weight is 154.25 g/mol , so a molecular ion peak would be expected at m/z 154.

This molecular ion is often unstable and breaks apart into smaller, charged fragments. chemguide.co.uklibretexts.org The pattern of these fragments is predictable and serves as a molecular fingerprint. Common fragmentation pathways for aldehydes include:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group.

McLafferty rearrangement: A specific rearrangement involving a gamma-hydrogen transfer, common in molecules with a carbonyl group and a sufficiently long alkyl chain.

Loss of neutral molecules like water (H₂O) or carbon monoxide (CO).

Fragmentation of the cyclohexane ring.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Identity Fragmentation Pathway
154 [C₁₀H₁₈O]⁺• Molecular Ion (M⁺•)
139 [M - CH₃]⁺ Loss of the methyl group from the ring
125 [M - C₂H₅]⁺ Alpha-cleavage
97 [C₇H₁₃]⁺ Loss of the propanal side chain
81 [C₆H₉]⁺ Fragmentation of the cyclohexane ring
57 [C₃H₅O]⁺ or [C₄H₉]⁺ Alpha-cleavage or ring fragmentation

Advanced Hyphenated Techniques (e.g., LC-HRMS for metabolic studies)

The metabolic fate of fragrance ingredients such as 4-Methylcyclohexanepropanal is a key aspect of understanding their biological interactions. Advanced hyphenated analytical techniques, particularly Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), offer powerful capabilities for the identification and quantification of metabolites in complex biological matrices. While Gas Chromatography-Mass Spectrometry (GC-MS) is a conventional and highly effective method for the analysis of volatile compounds like 4-Methylcyclohexanepropanal, LC-HRMS provides distinct advantages for the analysis of non-volatile, polar metabolites that may be formed during biotransformation. chimia.chnih.gov

The inherent volatility and relatively low polarity of 4-Methylcyclohexanepropanal make its direct analysis by LC-MS challenging, as it may exhibit poor retention on reversed-phase columns and inefficient ionization by techniques like electrospray ionization (ESI). chimia.ch However, LC-HRMS is exceptionally well-suited for metabolic studies that investigate the conversion of the parent aldehyde into more water-soluble compounds. The primary metabolic pathways for aldehydes in the body involve oxidation to carboxylic acids and reduction to alcohols, catalyzed by enzymes such as aldehyde dehydrogenases and aldo-keto reductases. nih.govresearchgate.net These resulting metabolites are typically less volatile and more polar than the parent compound, making them ideal candidates for LC-HRMS analysis.

For the comprehensive metabolic profiling of 4-Methylcyclohexanepropanal, which would include the parent compound and any volatile aldehyde metabolites, a common strategy is chemical derivatization. nih.gov Derivatization involves reacting the aldehyde with a reagent to form a more readily analyzable derivative. This approach can significantly enhance the performance of LC-MS analysis by:

Improving chromatographic retention on reversed-phase columns.

Increasing the ionization efficiency of the analyte. nih.gov

Providing a characteristic fragment ion that can be used for selective detection in tandem mass spectrometry (MS/MS). researchgate.net

A variety of derivatization reagents are available for the analysis of aldehydes by LC-MS. The choice of reagent depends on the specific requirements of the assay, such as the desired sensitivity and the nature of the biological matrix.

Below is an interactive data table summarizing several derivatization reagents that can be employed for the LC-MS analysis of aldehydes like 4-Methylcyclohexanepropanal.

Derivatization ReagentAbbreviationReaction PrincipleAdvantages for LC-MS Analysis
2,4-Dinitrophenylhydrazine (B122626)DNPHForms a stable hydrazone derivative.Excellent for UV and MS detection; widely used and well-characterized. nih.gov
Girard's Reagent TForms a hydrazone with a quaternary ammonium (B1175870) group.Introduces a permanent positive charge, enhancing ESI efficiency. nih.gov
DansylhydrazineDnsHzForms a fluorescent and easily ionizable hydrazone.Provides both fluorescence and mass spectrometric detection options. researchgate.net
4-(2-(Trimethylammonio)ethoxy)benzenaminium iodide4-APEBAForms a derivative with a pre-formed positive charge.Improves ionization efficiency for sensitive detection in positive ion mode. nih.gov
D-cysteineForms a thiazolidine-4-carboxylic acid derivative.Simple and rapid reaction; derivatives are suitable for direct injection. researchgate.net

In a typical metabolic study of 4-Methylcyclohexanepropanal using LC-HRMS, biological samples (e.g., urine, plasma, or liver microsome incubations) would be subjected to an extraction procedure to isolate the compound and its metabolites. The extracts could then be split into two portions. One portion would be analyzed directly by LC-HRMS to detect polar metabolites like the corresponding carboxylic acid (4-methylcyclohexanepropanoic acid). The other portion would be derivatized prior to LC-HRMS analysis to enable the sensitive detection of the parent aldehyde and any other aldehyde intermediates.

The high-resolution capabilities of mass spectrometers like Orbitrap or time-of-flight (TOF) analyzers allow for the determination of the elemental composition of detected ions with high accuracy. This is invaluable for the putative identification of unknown metabolites. Subsequent fragmentation of these ions using tandem mass spectrometry (MS/MS) provides structural information that can be used to elucidate the exact chemical structure of the metabolites. researchgate.net

While specific LC-HRMS-based metabolic studies on 4-Methylcyclohexanepropanal are not extensively documented in publicly available literature, the established methodologies for aldehyde analysis provide a clear and robust framework for how such investigations would be conducted. nih.govresearchgate.net The combination of derivatization strategies with the sensitivity and specificity of LC-HRMS represents a powerful approach for comprehensively characterizing the metabolic fate of 4-Methylcyclohexanepropanal.

Computational Chemistry and Theoretical Investigations of 4 Methyl Cyclohexanepropanal

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure. These calculations are fundamental to predicting a molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. It is particularly effective for calculating the energetics of chemical reactions, including transition states and reaction intermediates. For 4-Methyl cyclohexanepropanal, DFT could be used to explore reactions such as oxidation of the aldehyde group or reactions involving the cyclohexane (B81311) ring. By calculating the energy of reactants, products, and transition states, a reaction's feasibility and mechanism can be predicted.

For example, a DFT study could determine the activation energy for the oxidation of the propanal group to a carboxylic acid. This involves calculating the energy difference between the reactants (this compound and an oxidant) and the transition state of the reaction. Lower activation energies would suggest a more favorable reaction pathway.

Table 1: Illustrative DFT Calculated Reaction Energetics for a Hypothetical Oxidation Reaction

Species Method/Basis Set Total Energy (Hartree) Relative Energy (kcal/mol)
Reactants B3LYP/6-31G(d) -542.12345 0.00
Transition State B3LYP/6-31G(d) -542.09876 15.5
Products B3LYP/6-31G(d) -542.23456 -69.7

Note: This data is hypothetical and for illustrative purposes only.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating sites susceptible to electrophilic attack. The LUMO is the orbital that is most likely to accept electrons, indicating sites for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap implies higher stability. For this compound, the aldehyde group, with its electronegative oxygen atom, would significantly influence the distribution and energies of these frontier orbitals.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Orbital Energy (eV) Description
HOMO -6.5 Primarily located on the aldehyde oxygen and C=O bond
LUMO -0.8 Primarily located on the carbonyl carbon and C=O antibonding orbital
HOMO-LUMO Gap 5.7 Indicates moderate chemical reactivity

Note: This data is hypothetical and for illustrative purposes only.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to study the physical movements of atoms and molecules. These methods can provide detailed information on conformational preferences and intermolecular interactions over time.

The cyclohexane ring is known for its chair and boat conformations. The presence of two substituents—the methyl group and the propanal group—on the ring in this compound leads to various possible stereoisomers (cis/trans) and conformers (axial/equatorial). Conformational analysis using molecular mechanics or DFT can determine the relative stability of these different arrangements. Generally, substituents on a cyclohexane ring prefer to be in the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. A computational study would calculate the energies of the conformers where the methyl and propanal groups are axial or equatorial, predicting the most stable, lowest-energy structure.

Table 3: Example of Relative Energies for Conformers of trans-4-Methyl cyclohexanepropanal

Methyl Group Position Propanal Group Position Relative Energy (kcal/mol) Population at 298 K (%)
Equatorial Equatorial 0.00 98.9
Axial Axial 3.0 1.1
Equatorial Axial 2.1 ~0.0
Axial Equatorial 2.5 ~0.0

Note: This data is hypothetical and for illustrative purposes only.

If this compound were to be studied for its interaction with a biological receptor, such as an olfactory receptor, molecular docking and dynamics simulations would be employed. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Following docking, molecular dynamics simulations can be run to observe the stability of the ligand-receptor complex over time, providing insights into the binding affinity and the specific intermolecular forces (e.g., hydrogen bonds, van der Waals forces) that stabilize the interaction.

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational methods are highly valuable for predicting spectroscopic data, which can aid in the identification and characterization of molecules. They can also be used to map out potential chemical reaction pathways.

Computational chemistry allows for the prediction of various spectroscopic parameters, such as NMR chemical shifts (¹H and ¹³C), infrared vibrational frequencies, and UV-Vis absorption wavelengths. These predictions are achieved by calculating the properties of the molecule's optimized geometry. For instance, GIAO (Gauge-Independent Atomic Orbital) methods are commonly used to predict NMR spectra. Comparing these predicted spectra with experimental data can confirm the molecule's structure.

Furthermore, computational methods can be used to explore complex reaction pathways beyond simple energetic calculations. By mapping the potential energy surface, researchers can identify various intermediates and transition states, providing a comprehensive understanding of how a reaction proceeds from reactants to products.

Table 4: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C=O (Aldehyde) 202.5 Not Available
CH₂ (alpha to C=O) 45.8 Not Available
CH (with methyl group) 33.1 Not Available
CH₃ (methyl) 22.4 Not Available

Note: Predicted data is hypothetical and for illustrative purposes only. Experimental data is not available.

Environmental Chemical Transformations and Fate of Cyclohexane Derivatives

Biotransformation Pathways and Microbial Degradation Studies

Biotransformation, or biodegradation, is the chemical alteration of a substance by living organisms, primarily microorganisms like bacteria and fungi. This is a primary mechanism for the breakdown of organic compounds in the environment.

Microorganisms in soil and aquatic environments possess a vast arsenal (B13267) of enzymes capable of degrading complex organic molecules, including alicyclic compounds like cyclohexane (B81311) derivatives.

Bacterial Metabolism: Bacteria, particularly species from the genus Pseudomonas, are known to metabolize cyclohexane and its derivatives. researchgate.netcapes.gov.br The typical aerobic degradation pathway is initiated by a monooxygenase enzyme, which hydroxylates the cyclohexane ring to form an alcohol (cyclohexanol). This is followed by dehydrogenation to the corresponding ketone (cyclohexanone). researchgate.netcapes.gov.br Subsequent steps involve ring cleavage, often through a Baeyer-Villiger monooxygenase that inserts an oxygen atom into the ring to form a lactone, which is then hydrolyzed to an open-chain carboxylic acid. For instance, the degradation of cyclohexane by a Pseudomonas species proceeds via cyclohexanol, cyclohexanone, ε-caprolactone, and ultimately adipic acid, which can enter central metabolic pathways. researchgate.netcapes.gov.br For 4-Methylcyclohexanepropanal, a similar initial attack on the ring or oxidation of the aldehyde group is plausible.

Fungal Metabolism: Fungi are also critical in the degradation of organic compounds. Many fungal species, including white-rot fungi, produce powerful extracellular enzymes. Fungi are well-equipped to metabolize aldehydes through enzymes like aldehyde dehydrogenases (ALDHs). mdpi.comnih.gov These enzymes catalyze the oxidation of aldehydes to their corresponding carboxylic acids, which is generally a detoxification step, as the resulting acids are often less reactive and more readily metabolized than the parent aldehydes. mdpi.com Studies on fungi like Fusarium graminearum have highlighted the essential role of ALDHs in various metabolic processes and stress responses, indicating that such pathways are common. mdpi.com

Based on established metabolic pathways for similar compounds, the biotransformation of 4-Methylcyclohexanepropanal is expected to yield several types of products. The two primary initial transformation pathways for the aldehyde functional group are oxidation and reduction.

Oxidation: Microbial aldehyde dehydrogenases or oxidases would convert the propanal moiety to a propanoic acid group, resulting in the formation of 4-Methylcyclohexanepropanoic acid . This is a common and energetically favorable metabolic route. mdpi.com

Reduction: Alcohol dehydrogenases could reduce the aldehyde to a primary alcohol, yielding 4-Methylcyclohexanepropanol . This is a frequent reaction observed in the metabolism of ketones and aldehydes. For example, studies on the metabolism of 4-tert-butylcyclohexanone (B146137) show its reduction to the corresponding cis- and trans-4-tert-butylcyclohexanol. nih.gov

Further degradation would likely involve hydroxylation of the cyclohexane ring, followed by ring-opening reactions as seen with other alicyclic compounds. researchgate.net

The following table summarizes the likely initial biotransformation products of 4-Methylcyclohexanepropanal based on analogous reactions.

Parent Compound Transformation Pathway Probable Product Enzyme Class (Example)
4-MethylcyclohexanepropanalOxidation4-Methylcyclohexanepropanoic acidAldehyde Dehydrogenase (ALDH)
4-MethylcyclohexanepropanalReduction4-MethylcyclohexanepropanolAlcohol Dehydrogenase (ADH)
4-MethylcyclohexanepropanalRing HydroxylationHydroxylated 4-MethylcyclohexanepropanalMonooxygenase

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms. The key mechanisms for a compound like 4-Methylcyclohexanepropanal are photolysis and oxidation.

Photolysis (Photodegradation): Aldehydes can absorb ultraviolet (UV) radiation from sunlight, which can lead to their degradation. mdpi.comunibas.it This process, known as direct photolysis, can excite the aldehyde molecule, leading to the cleavage of chemical bonds and dissociation into free radicals. researchgate.netnih.gov The photolysis of aldehydes in the atmosphere is a significant removal pathway. researchgate.net In aquatic environments, the presence of other substances like humic acids can facilitate indirect photolysis, where the sensitizer (B1316253) absorbs light and transfers the energy to the target compound, accelerating its breakdown. mdpi.comunibas.it The rate and products of photolysis depend heavily on factors like wavelength, light intensity, and the chemical matrix of the environment (e.g., water, air). beilstein-journals.org

Oxidation: In the atmosphere, volatile organic compounds like aldehydes are susceptible to oxidation by photochemically generated radicals, most notably the hydroxyl radical (•OH). researchgate.net This is a primary degradation pathway for many airborne pollutants. In aquatic systems, aldehydes can also be oxidized by other reactive oxygen species.

Hydrolysis, the reaction with water, is not considered a significant degradation pathway for simple saturated aldehydes like 4-Methylcyclohexanepropanal under typical environmental pH conditions (pH 5-9).

Environmental Persistence and Mobility Studies

The persistence of a chemical is a measure of how long it remains in the environment before being broken down, while mobility describes its potential to move through environmental compartments.

Mobility: The mobility of an organic compound in the environment, particularly in soil and sediment, is largely governed by its tendency to sorb (adsorb or absorb) to organic matter and mineral surfaces. acs.orgnih.gov This is often estimated using the organic carbon-water (B12546825) partition coefficient (Koc). Compounds with high Koc values are less mobile and tend to remain bound to soil, while those with low Koc values are more mobile and can potentially leach into groundwater. acs.orgnih.gov

4-Methylcyclohexanepropanal, with its nonpolar hydrocarbon ring and alkyl chain, is expected to have a moderate affinity for organic matter. Its aldehyde group provides some polarity, increasing its water solubility compared to a pure hydrocarbon. This suggests that its mobility in soil would be moderate. It would be less likely to leach into groundwater than highly polar compounds but more mobile than highly lipophilic (fat-loving) substances like synthetic musks. freeyourself.com The potential for a substance to move through soil is dependent on factors such as soil organic carbon content, clay content, and water flow. carnegiescience.edu

The table below provides a qualitative assessment of the likely environmental fate characteristics of 4-Methylcyclohexanepropanal.

Parameter Environmental Compartment Likely Behavior Governing Processes
Persistence Water, SoilLow to ModerateBiodegradation, Photolysis
AtmosphereLowPhotolysis, Oxidation by •OH
Mobility Soil, SedimentModerateSorption to organic carbon
WaterHigh (transport with water flow)Water solubility
Bioaccumulation Aquatic OrganismsLow to ModerateModerate lipophilicity

Molecular Mechanisms of Biological Activity and Interactions

Investigation of Molecular Target Engagement

No research data was found regarding the ability of 4-Methylcyclohexanepropanal to inhibit or activate any enzymes. Consequently, there is no information on potential enzyme targets, mechanisms of inhibition (e.g., competitive, non-competitive), or activation.

There are no available studies that describe the interaction of 4-Methylcyclohexanepropanal with specific cellular components like receptors, ion channels, or other proteins.

Elucidation of Intracellular Signaling Pathway Modulation

No literature exists that details any effects of 4-Methylcyclohexanepropanal on intracellular signaling pathways.

In Silico Prediction of Biological Activities and Mechanisms

No publicly accessible computational screening studies have been performed to predict the pharmacological effects of 4-Methylcyclohexanepropanal.

There are no available models or research findings on the metabolic biotransformation of 4-Methylcyclohexanepropanal.

Applications of 4 Methyl Cyclohexanepropanal As a Chemical Intermediate in Research

Role in the Synthesis of Complex Organic Molecules

The strategic importance of 4-Methylcyclohexanepropanal in organic synthesis lies in its capacity to act as a versatile building block. The aldehyde functional group is a cornerstone of carbon-carbon bond formation, enabling chemists to construct intricate molecular architectures.

The propanal side chain of 4-Methylcyclohexanepropanal can participate in a wide array of classic and contemporary organic reactions. These include, but are not limited to:

Aldol (B89426) reactions: The aldehyde can react with enolates or enols to form β-hydroxy aldehydes or ketones, which are pivotal intermediates in the synthesis of natural products and pharmaceuticals.

Wittig and related olefination reactions: Conversion of the aldehyde to an alkene provides a route to extend the carbon chain and introduce new functional groups.

Grignard and organolithium additions: The reaction with organometallic reagents allows for the introduction of a variety of alkyl, aryl, or vinyl groups, leading to the formation of secondary alcohols.

Reductive amination: The aldehyde can be converted into an amine, a functional group prevalent in biologically active molecules.

The 4-methylcyclohexane moiety introduces a specific stereochemical and conformational aspect to the molecules being synthesized. The chair conformation of the cyclohexane (B81311) ring, with the substituents occupying either axial or equatorial positions, can influence the stereochemical outcome of reactions at the propanal side chain. For monosubstituted cyclohexanes, the equatorial position is generally more stable, which can direct the approach of reagents and lead to stereoselective transformations. libretexts.org This inherent stereocontrol is highly valuable in the synthesis of complex targets with multiple stereocenters.

Table 1: Potential Carbon-Carbon Bond Forming Reactions Involving 4-Methylcyclohexanepropanal

Reaction Type Reagent/Catalyst Product Type Significance in Complex Molecule Synthesis
Aldol Condensation Base or Acid Catalyst β-Hydroxy Aldehyde/Ketone Formation of key structural motifs in natural products.
Wittig Reaction Phosphorus Ylide Alkene Chain elongation and introduction of unsaturation.
Grignard Reaction Organomagnesium Halide Secondary Alcohol Introduction of diverse organic substituents.

Highly stereoselective methods for the synthesis of functionalized cyclohexanes with multiple stereocenters have been developed, showcasing the importance of this structural motif in complex molecule synthesis. nih.govnih.gov These strategies often involve cascade reactions that efficiently build up molecular complexity. nih.gov The presence of the methyl group at the 4-position of the cyclohexane ring in 4-Methylcyclohexanepropanal can further influence the reactivity and selectivity of these transformations, offering a handle for fine-tuning the synthesis of specific isomers.

Utilization in Material Science Precursor Chemistry

The incorporation of cyclic structures into polymers is a well-established strategy for modifying their physical and chemical properties. The rigid and bulky nature of the cyclohexane ring can enhance the thermal stability, glass transition temperature (Tg), and mechanical strength of polymeric materials. 4-Methylcyclohexanepropanal, with its reactive aldehyde group, presents itself as a promising candidate for a monomer or a precursor to monomers in the synthesis of advanced materials.

The aldehyde functionality can be utilized in various polymerization techniques. For instance, it can undergo condensation polymerization with suitable co-monomers, such as diamines to form polyimines, or with active methylene compounds. Furthermore, the aldehyde can be chemically modified to introduce other polymerizable groups. For example, reduction to the corresponding alcohol, 3-(4-methylcyclohexyl)propan-1-ol, would yield a monomer that can be used in the synthesis of polyesters and polyurethanes.

The living polymerization of substituted cyclohexanes, such as fluorinated derivatives, has been shown to produce well-defined supramolecular polymers. nih.gov This highlights the potential for creating highly ordered materials from cyclohexane-based monomers. The presence of the methyl group in 4-Methylcyclohexanepropanal could influence the packing and intermolecular interactions within the polymer, leading to materials with unique properties.

Table 2: Potential Polymer Classes Derived from 4-Methylcyclohexanepropanal

Polymer Class Potential Synthetic Route from 4-Methylcyclohexanepropanal Key Properties Imparted by the Cyclohexane Moiety
Polyimines Polycondensation with diamines Thermal stability, rigidity
Polyesters Reduction to alcohol, followed by polycondensation with diacids Improved mechanical strength, higher glass transition temperature
Polyacetals Acid-catalyzed polymerization Chemical resistance

Research on the polymerization of other functionalized cyclohexane derivatives, such as allylcyclohexane, has demonstrated the ability to create hydrocarbon block copolymers with cyclic units, showcasing precise control over the macromolecular structure. rsc.org Similarly, polyamides based on cyclohexane-containing diamines have been synthesized, exhibiting good solubility and high thermal stability. researchgate.net These examples underscore the potential of incorporating structures like 4-methylcyclohexanepropanal into the backbone of polymers to achieve desirable material characteristics.

Development of Specialized Chemical Reagents and Standards

In the realm of chemical research, the availability of highly pure and well-characterized compounds is crucial for the development of new synthetic methods and analytical techniques. 4-Methylcyclohexanepropanal, once synthesized and thoroughly characterized, could serve as a valuable tool in several capacities.

As a specialized chemical reagent , the sterically defined environment around the aldehyde group, provided by the 4-methylcyclohexane ring, could lead to unique reactivity and selectivity in certain chemical transformations. For example, it could be employed as a substrate in the development of new stereoselective catalysts or reagents, where the steric bulk and conformational rigidity of the cyclohexane ring would play a critical role in the reaction outcome. The synthesis of functionalized 1,4-dioxanes from corresponding aldehydes and ketones highlights how such molecules can act as building blocks for other specialized reagents. enamine.net

In the field of analytical chemistry , pure 4-Methylcyclohexanepropanal could function as an analytical standard . scbt.com Analytical standards are essential for the calibration of instruments and the validation of analytical methods. For instance, if this compound were identified as a component in a complex mixture, such as a fragrance or a natural product extract, a pure standard would be necessary for its accurate quantification. Methylcyclohexane itself is available as an analytical standard, indicating a demand for well-characterized cyclohexane derivatives in analytical applications. sigmaaldrich.com

The development of such a standard would involve a well-documented synthesis, rigorous purification, and comprehensive characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC). The availability of a certified reference material for 4-Methylcyclohexanepropanal would be beneficial for quality control in industries where such compounds might be present.

Table 3: Potential Applications in Reagent and Standard Development

Application Area Specific Role of 4-Methylcyclohexanepropanal Rationale
Synthetic Reagent Development Substrate for testing new catalysts/reagents The defined steric and electronic properties of the molecule can be used to probe the selectivity of new chemical transformations.
Analytical Standard Reference material for chromatography and spectroscopy Enables accurate identification and quantification in complex samples.

Q & A

Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate the metabolic pathways of this compound in biological systems?

  • Methodological Answer : Synthesize isotopically labeled analogs via deuterated reagents (e.g., CD₃OD). Track metabolic fate using LC-MS/MS or PET imaging. Stable isotope-resolved metabolomics (SIRM) identifies incorporation into downstream metabolites (e.g., propionate derivatives) in cell cultures or model organisms .

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